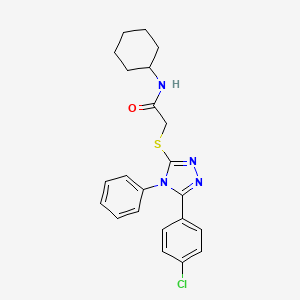

2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide

Description

Properties

IUPAC Name |

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4OS/c23-17-13-11-16(12-14-17)21-25-26-22(27(21)19-9-5-2-6-10-19)29-15-20(28)24-18-7-3-1-4-8-18/h2,5-6,9-14,18H,1,3-4,7-8,15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGHJCVNXGKBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Atom

The thioether (-S-) linkage in the triazole ring is a key reactive site. It undergoes nucleophilic substitution under alkaline conditions:

-

Reaction with Ethyl Bromoacetate :

In the presence of sodium ethanolate, the sulfur atom participates in nucleophilic displacement, forming derivatives such as ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. This reaction confirms the thio group’s role as a leaving group .

| Reaction Type | Conditions | Reagents | Product | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | Alkaline media (NaOH/EtOH) | Ethyl bromoacetate, Na ethanolate | Ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |

X-ray crystallography validated the product’s structure, showing a planar thioacetate unit intersecting the triazole ring at 81.4° .

Cyclization Reactions

The compound’s thiosemicarbazide intermediates undergo pH-dependent cyclization:

-

Alkaline Media : Favors 1,2,4-triazole formation.

| Medium | Reaction Pathway | Product | Key Feature |

|---|---|---|---|

| Alkaline | Cyclization of thiosemicarbazide | 1,2,4-Triazole-3-thione derivatives | Planar triazole ring with substituents at C3, N4 |

| Acidic | Cyclization of thiosemicarbazide | 1,3,4-Thiadiazole derivatives | Sulfur incorporation into the heterocyclic core |

These reactions are critical for synthesizing hybrid systems (e.g., triazole-thiadiazole) .

Acylation Reactions

The acetamide group facilitates acylation:

-

Hydrazide Formation : Reaction with hydrazine hydrate converts ester groups to hydrazides, enabling further functionalization .

-

Thiosemicarbazide Synthesis : Hydrazides react with isothiocyanates (R-NCS) to form thiosemicarbazide derivatives (45–68% yield) .

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| Ethyl ester derivative | Hydrazine hydrate | Hydrazide intermediate | Precursor for thiosemicarbazide derivatives |

| Hydrazide | Aryl isothiocyanates | Thiosemicarbazide derivatives (4a–l) | Antimicrobial agents |

Coordination Chemistry

The triazole and acetamide groups act as ligands for metal ions:

Biological Activity-Driven Modifications

Derivatives of this compound are tailored for enhanced bioactivity:

-

Antimicrobial Analogues : Introducing N-cyclopentyl or N-cyclohexyl acetamido groups improves quorum-sensing inhibition (QSI) activity .

-

Structure-Activity Relationship (SAR) :

Spectroscopic Characterization

Key methods for reaction validation include:

-

NMR : Confirms substitution patterns and purity.

-

X-ray Diffraction : Resolves bond angles (e.g., S–C–C–O torsion angles) .

-

Mass Spectrometry : Validates molecular weights of derivatives .

This compound’s reactivity is central to its role in synthesizing bioactive molecules, particularly antimicrobial and antifungal agents. Further studies could explore its potential in metal-organic frameworks or enzyme inhibition.

Scientific Research Applications

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Studies have shown that compounds similar to 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide exhibit significant antifungal activity against a range of fungal pathogens. This is particularly relevant in the treatment of infections caused by Candida species and Aspergillus species. The mechanism typically involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity .

Anticancer Properties

Research indicates that triazole derivatives can also possess anticancer properties. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cell lines. The presence of the chlorophenyl group is believed to enhance its cytotoxic effects by promoting selective targeting of cancer cells while minimizing damage to normal cells .

Pesticidal Activity

In agricultural research, triazole compounds have been explored as potential pesticides. The compound's ability to disrupt fungal cell wall synthesis makes it a candidate for developing new fungicides aimed at protecting crops from fungal diseases. Its efficacy against various phytopathogenic fungi has been documented, suggesting a viable application in sustainable agriculture practices .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength. This opens avenues for applications in coatings and composite materials .

Case Studies

Mechanism of Action

The mechanism of action of WAY-356516 involves its role as a modulator of N-linked glycan biosynthesis . This process is crucial for the proper folding and function of many proteins. WAY-356516 likely interacts with specific enzymes or pathways involved in glycan biosynthesis, although the exact molecular targets and pathways are not fully elucidated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural variations and properties of analogous 1,2,4-triazole derivatives:

Key Observations:

Substituent Effects on Melting Points: Derivatives with aromatic substituents (e.g., pyridine in 5m ) exhibit higher melting points (147–240°C) compared to aliphatic analogs, likely due to enhanced π-π stacking.

Bioactivity Correlations: The bromobenzofuran derivative () shows antibacterial activity, while Tryfuzol® () demonstrates immunomodulatory effects, highlighting how heterocyclic substituents (furan, benzofuran) modulate activity . The morpholine-decylthio analog () exhibits potent antifungal activity, suggesting that lipophilic chains (e.g., decylthio) enhance membrane penetration . The target compound’s cyclohexyl group may confer similar advantages.

Synthetic Yields :

Stability and Degradation Profiles

Pharmacokinetic Considerations

- Solubility: Polar groups like morpholine () or dimethylamino () enhance aqueous solubility, whereas the target compound’s cyclohexylacetamide may reduce it .

Biological Activity

2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C22H24ClN5S

- Molecular Weight : 465.97 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. A study demonstrated that analogs of triazole exhibited significant cytotoxicity against various cancer cell lines. Specifically, this compound was tested against human leukemia cells and showed promising results in inducing apoptosis at nanomolar concentrations.

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. The triazole ring is known to interact with the enzyme's active sites, leading to reduced activity and subsequent cell death. Additionally, the presence of the chlorophenyl group enhances its lipophilicity, aiding in cellular uptake and bioavailability .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to human leukemia cell lines. Results showed a dose-dependent increase in apoptosis markers, with an IC50 value of approximately 0.6 nM when combined with other compounds . This indicates a synergistic effect that could be leveraged for therapeutic strategies.

Case Study 2: Antimicrobial Testing

A separate study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a lead compound for developing new antibiotics .

Data Summary Table

| Biological Activity | IC50/MIC Values | Target Cells/Organisms | Mechanism |

|---|---|---|---|

| Anticancer | 0.6 nM | Human leukemia cells | Apoptosis induction via enzyme inhibition |

| Antimicrobial | 32 µg/mL | Staphylococcus aureus | Membrane disruption and protein synthesis inhibition |

Q & A

Q. What are the established synthetic routes for 2-((5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via S-alkylation of 1,2,4-triazole-3-thiol precursors with halogenated acetamides. For example:

- Step 1 : React 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thione with chloroacetic acid under reflux in ethanol to form the thioether intermediate .

- Step 2 : Introduce the cyclohexylacetamide moiety via nucleophilic substitution using N-cyclohexylchloroacetamide in the presence of a base (e.g., triethylamine) in dioxane .

- Key Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF, dioxane) improve solubility of intermediates.

- Temperature : Reflux conditions (~80–100°C) enhance reaction rates but may require optimization to avoid decomposition.

- Catalysis : Bases like triethylamine neutralize HCl byproducts, driving the reaction forward .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Elemental Analysis : Validates empirical formula by comparing calculated vs. observed C, H, N, S content .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- X-ray Crystallography : Resolves 3D molecular structure, confirming substituent positions on the triazole ring (e.g., bond angles and dihedral angles) .

- NMR : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly the cyclohexyl and chlorophenyl groups .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield and purity for pharmacological applications?

- Methodological Answer :

- Purification : Recrystallization from ethanol-DMF mixtures removes unreacted starting materials . Column chromatography (silica gel, ethyl acetate/hexane) isolates pure product from byproducts .

- Scalability : Use continuous flow reactors to maintain consistent temperature and mixing, reducing side reactions.

- Purity Monitoring : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Adjust mobile phase (e.g., acetonitrile/water gradients) to resolve closely eluting impurities .

Q. What strategies address contradictory reports on the biological activity of structurally analogous 1,2,4-triazole derivatives?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time, solvent controls). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum size .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing chlorophenyl with nitrophenyl) to isolate contributing groups. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like acetylcholinesterase, guiding empirical validation .

- Meta-Analysis : Cross-reference pharmacological data from peer-reviewed studies (e.g., ) to identify trends in activity across substituent patterns .

Q. How should environmental persistence and ecotoxicity be evaluated for this compound?

- Methodological Answer : Follow OECD guidelines for environmental risk assessment:

- Abiotic Degradation : Conduct hydrolysis studies at pH 4, 7, and 9 (25°C) to measure half-life. Monitor via LC-MS for degradation products .

- Biotic Transformation : Use activated sludge or soil microcosms to assess microbial breakdown. Measure residual compound via GC-MS after 28 days .

- Ecotoxicity : Perform acute toxicity tests on Daphnia magna (48-hr LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition). Chronic effects can be evaluated using zebrafish embryos (OECD 236) .

Q. What computational methods predict the compound’s interaction with biological targets, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or GROMACS to simulate binding to targets (e.g., kinases, GPCRs). Validate with crystallographic data from analogous triazole-protein complexes .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability. Compare RMSD values with empirical IC₅₀ data to refine force field parameters .

- QSAR Modeling : Train models on datasets of triazole derivatives with known activities. Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported solubility profiles of 1,2,4-triazole derivatives?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffer (pH 7.4) using nephelometry. Note that DMSO may artificially inflate solubility due to cosolvency effects .

- Temperature Control : Measure solubility at 25°C and 37°C to account for thermal variability.

- Particle Size : Use micronized powders (particle size <10 μm) to avoid overestimating solubility due to incomplete dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.